molecular formula C6H5BrN2O3 B13358659 4-Bromo-2-methoxy-5-nitropyridine

4-Bromo-2-methoxy-5-nitropyridine

Cat. No.: B13358659
M. Wt: 233.02 g/mol
InChI Key: CLMGODWNXOWEIV-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-5-nitropyridine is a halogenated nitropyridine derivative characterized by a pyridine ring substituted with bromine, methoxy, and nitro groups. These derivatives are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their electron-deficient aromatic systems, which facilitate nucleophilic substitution and coupling reactions.

Properties

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

IUPAC Name

4-bromo-2-methoxy-5-nitropyridine

InChI

InChI=1S/C6H5BrN2O3/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3

InChI Key

CLMGODWNXOWEIV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-5-nitropyridine can be achieved through several methods. One common approach involves the bromination of 2-methoxy-5-nitropyridine. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-methoxy-5-nitropyridine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-5-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under mild pressure and temperature.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.

Major Products Formed

    Substitution: Formation of 4-substituted-2-methoxy-5-nitropyridine derivatives.

    Reduction: Formation of 4-bromo-2-methoxy-5-aminopyridine.

    Oxidation: Formation of 4-bromo-2-hydroxy-5-nitropyridine.

Scientific Research Applications

4-Bromo-2-methoxy-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-5-nitropyridine depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine, methoxy, and nitro groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Bromo-2-methoxy-5-nitropyridine (hypothetical structure inferred from nomenclature) with structurally related pyridine derivatives, focusing on molecular properties, reactivity, and applications.

Table 1: Key Properties of 4-Bromo-2-methoxy-5-nitropyridine and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Features
5-Bromo-2-methoxy-3-nitropyridine 152684-30-5 C₆H₅BrN₂O₃ 247.02 Not reported Methoxy at C2, nitro at C3, bromo at C5
2-Amino-5-bromo-3-nitropyridine 6945-68-2 C₅H₄BrN₃O₂ 218.02 208–210 Amino group enhances H-bonding
3-Bromo-5-methoxypyridine 50720-12-2 C₆H₆BrNO 188.02 Not reported Lacks nitro group; simpler substitution
5-Bromo-2-methoxy-4-methylpyridine 164513-39-7 C₇H₈BrNO 202.05 Not reported Methyl substituent increases hydrophobicity
2-Bromo-6-methyl-4-nitropyridine 55304-80-8 C₆H₅BrN₂O₂ 217.02 Not reported Methyl and nitro at adjacent positions

Structural and Functional Differences

Substituent Position Effects: Nitro Group Placement: In 5-Bromo-2-methoxy-3-nitropyridine, the nitro group at C3 creates a strong electron-withdrawing effect, activating the ring for nucleophilic aromatic substitution (e.g., Suzuki coupling). In contrast, 2-Bromo-6-methyl-4-nitropyridine (CAS 55304-80-8) has nitro at C4, which alters regioselectivity in reactions . Amino vs. Methoxy Groups: 2-Amino-5-bromo-3-nitropyridine (mp 208–210°C) exhibits a higher melting point than methoxy-substituted analogs due to intermolecular hydrogen bonding from the amino group .

Reactivity and Applications :

  • 5-Bromo-2-methoxy-3-nitropyridine is used in cross-coupling reactions to synthesize heterocyclic scaffolds for drug discovery. The methoxy group acts as a directing group, while bromine serves as a leaving site .
  • 3-Bromo-5-methoxypyridine (CAS 50720-12-2), lacking a nitro group, is less electrophilic and more suited for Grignard or lithiation reactions .

Similar trends likely apply to methoxy-substituted analogs.

Research Findings and Trends

  • Similarity Scoring: Computational models rank 5-Bromo-2-methoxy-3-nitropyridine (Similarity: 0.88) as highly analogous to 4-Bromo-5-fluoro-2-nitrophenol (CAS 1016234-87-9; Similarity: 0.85), highlighting shared reactivity profiles .
  • Thermochemical Stability : Density-functional theory (DFT) studies () suggest that exact-exchange functionals improve predictions for nitro- and bromo-substituted systems, aiding in reaction optimization .

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